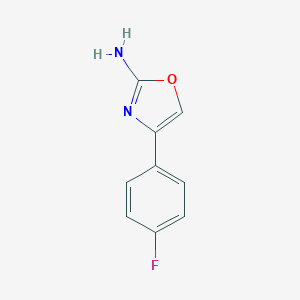

4-(4-Fluorophenyl)oxazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Fluorophenyl)oxazol-2-amine” is a chemical compound . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)oxazol-2-amine” is characterized by the presence of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluorophenyl)oxazol-2-amine” include a solid form and a molecular weight of 194.229 Da .

Applications De Recherche Scientifique

Antitumor Properties

The study on the Preclinical Evaluation of Amino Acid Prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlights the potential of structurally similar compounds to 4-(4-Fluorophenyl)oxazol-2-amine in cancer treatment. These compounds show potent antitumor properties, with modifications like fluorination around the benzothiazole nucleus to prevent metabolic inactivation. The research suggests that amino acid conjugation to improve solubility and bioavailability could be a strategy for similar oxazol-2-amine derivatives, making them suitable for clinical evaluation in treating carcinomas (Bradshaw et al., 2002).

Synthesis and Chemical Properties

The Intramolecular Cyclization of N-propargylic Amides without transition metal catalysis for synthesizing fluoroalkylated oxazoles presents a method potentially applicable to synthesizing compounds like 4-(4-Fluorophenyl)oxazol-2-amine. This process allows for the creation of oxazoles with various functional groups, offering a pathway to synthesize structurally related compounds with potential biological activities (Sugiishi, Motegi, & Amii, 2023).

Antimicrobial Activity

Research on Schiff and Mannich Bases Bearing 2,4-Dichloro-5-Fluorophenyl Moiety demonstrates the antimicrobial potential of compounds structurally related to 4-(4-Fluorophenyl)oxazol-2-amine. These compounds have shown promising antibacterial and antifungal activities, suggesting that modifications to the oxazol-2-amine structure could yield new antimicrobial agents (Karthikeyan et al., 2006).

Application in Heterocyclic Design

The X-ray Mapping in Heterocyclic Design study, focusing on aminodienes containing an oxazole fragment, explores the structural aspects of compounds similar to 4-(4-Fluorophenyl)oxazol-2-amine. Such research underscores the importance of understanding the molecular structure for designing new heterocyclic compounds with potential applications in drug development and material sciences (Rybakov et al., 2002).

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTIKVAJAUKENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)oxazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)